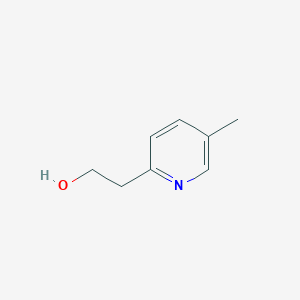

2-(5-methylpyridin-2-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methylpyridin-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7-2-3-8(4-5-10)9-6-7/h2-3,6,10H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXXXTMVYZOZRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71858-91-8 | |

| Record name | 2-(5-methylpyridin-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(5-methylpyridin-2-yl)ethan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(5-methylpyridin-2-yl)ethan-1-ol, a key intermediate in the development of various pharmaceutical compounds. This document details the most common and efficient synthetic methodologies, complete with experimental protocols and characterization data.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural motif is present in a range of biologically active molecules. The efficient and scalable synthesis of this compound is therefore of critical importance for the advancement of research and development in the pharmaceutical industry. This guide will focus on the most practical and well-established synthetic routes, providing the necessary detail for reproduction in a laboratory setting.

Synthetic Pathways

Several synthetic strategies can be employed for the preparation of this compound. The most prominent and reliable route proceeds through the reduction of a carboxylic acid intermediate. Alternative, though less commonly reported, methods include the reaction of a Grignard reagent with an epoxide and the direct functionalization of 2,5-dimethylpyridine.

Route 1: Reduction of 2-(5-methylpyridin-2-yl)acetic acid

This is the most widely applicable and scalable method for the synthesis of the target compound. It involves a two-step process starting from commercially available 2-chloro-5-methylpyridine.

-

Synthesis of 2-(5-methylpyridin-2-yl)acetic acid: This intermediate can be prepared from 2-chloro-5-methylpyridine through a nucleophilic substitution with a cyanide source to yield 2-(5-methylpyridin-2-yl)acetonitrile, followed by hydrolysis. Alternatively, 2-(5-methylpyridin-2-yl)acetic acid and its hydrochloride salt are commercially available, offering a more direct starting point.

-

Reduction of 2-(5-methylpyridin-2-yl)acetic acid: The carboxylic acid is then reduced to the corresponding primary alcohol using a suitable reducing agent, most commonly Lithium Aluminum Hydride (LiAlH₄).

The overall synthetic workflow for this route is depicted below.

Caption: Synthetic workflow for this compound via the carboxylic acid intermediate.

Experimental Protocols

Synthesis of 2-(5-methylpyridin-2-yl)acetic acid (Intermediate)

As this intermediate is commercially available, this protocol is provided for instances where a custom synthesis is required.

Materials:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |

| 2-Chloro-5-methylpyridine | 127.57 | - | 12.76 g | 0.1 |

| Sodium Cyanide | 49.01 | - | 5.88 g | 0.12 |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.10 | 100 mL | - |

| Hydrochloric Acid (conc.) | 36.46 | 1.18 | As needed | - |

| Sodium Hydroxide | 40.00 | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-methylpyridine (12.76 g, 0.1 mol) in dimethyl sulfoxide (100 mL).

-

Add sodium cyanide (5.88 g, 0.12 mol) to the solution.

-

Heat the reaction mixture to 120 °C and maintain for 6 hours.

-

Cool the mixture to room temperature and pour it into 500 mL of ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 2-(5-methylpyridin-2-yl)acetonitrile.

-

To the crude acetonitrile, add 100 mL of concentrated hydrochloric acid and reflux for 4 hours.

-

Cool the reaction mixture and neutralize with a saturated sodium hydroxide solution until pH 7.

-

The precipitated 2-(5-methylpyridin-2-yl)acetic acid is collected by filtration, washed with cold water, and dried under vacuum.

Synthesis of this compound (Final Product)

Materials:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |

| 2-(5-methylpyridin-2-yl)acetic acid | 151.16 | - | 15.12 g | 0.1 |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | - | 4.55 g | 0.12 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 0.889 | 200 mL | - |

| Ethyl Acetate | 88.11 | 0.902 | As needed | - |

| Sodium Sulfate (anhydrous) | 142.04 | - | As needed | - |

Procedure:

-

To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add Lithium Aluminum Hydride (4.55 g, 0.12 mol) and anhydrous tetrahydrofuran (100 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 2-(5-methylpyridin-2-yl)acetic acid (15.12 g, 0.1 mol) in 100 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension over a period of 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 3 hours.

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of 5 mL of water, 5 mL of 15% aqueous sodium hydroxide, and finally 15 mL of water.

-

Stir the resulting white suspension at room temperature for 30 minutes.

-

Filter the solid aluminum salts and wash the filter cake with THF (3 x 50 mL).

-

Combine the filtrate and washings and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.

Quantitative Data

| Compound | Starting Material | Product | Yield (%) | Purity (%) |

| 2-(5-methylpyridin-2-yl)acetic acid | 2-Chloro-5-methylpyridine | Intermediate | 75-85 | >95 (by NMR) |

| This compound | 2-(5-methylpyridin-2-yl)acetic acid | Final Product | 80-90 | >98 (by HPLC) |

Spectroscopic Data for this compound:

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.35 (s, 1H), 7.40 (d, J = 7.8 Hz, 1H), 7.10 (d, J = 7.8 Hz, 1H), 4.00 (t, J = 6.4 Hz, 2H), 3.00 (t, J = 6.4 Hz, 2H), 2.30 (s, 3H), 1.80 (br s, 1H, OH). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 159.5, 148.0, 137.0, 130.5, 122.0, 61.0, 40.0, 18.0. |

| Mass Spec (ESI) | m/z 138.1 [M+H]⁺ |

| IR (KBr, cm⁻¹) | 3350 (O-H), 2950, 1600, 1470, 1050. |

Conclusion

The synthesis of this compound is most reliably achieved through the reduction of 2-(5-methylpyridin-2-yl)acetic acid using Lithium Aluminum Hydride. This method provides high yields and purity, making it suitable for both laboratory-scale synthesis and potential scale-up for industrial applications. The detailed protocols and data presented in this guide are intended to facilitate the successful and efficient synthesis of this valuable pharmaceutical intermediate.

An In-depth Technical Guide to 2-(5-methylpyridin-2-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-methylpyridin-2-yl)ethan-1-ol is a pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural features, comprising a pyridine ring substituted with a methyl and a hydroxyethyl group, make it a versatile building block for the synthesis of more complex molecules with potential biological activity. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers and professionals in drug development.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 71858-91-8 | [1][2] |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not widely documented, a general approach can be inferred from the synthesis of related pyridineethanol derivatives. A plausible synthetic route would involve the reduction of a corresponding ketone, 1-(5-methylpyridin-2-yl)ethanone.

A general workflow for such a synthesis is outlined below:

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 1-(5-methylpyridin-2-yl)ethanone (Hypothetical)

This protocol is a generalized procedure based on standard chemical reductions of ketones to alcohols and should be adapted and optimized for specific laboratory conditions.

Materials:

-

1-(5-methylpyridin-2-yl)ethanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1-(5-methylpyridin-2-yl)ethanone in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride to the stirred solution in small portions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data for this compound are not currently available in public databases. The following are predicted and expected spectral characteristics based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the methylene protons of the ethyl group, the methyl protons, and the hydroxyl proton. The chemical shifts (δ) are predicted to be in the following regions:

-

Pyridine ring protons: 7.0-8.5 ppm

-

-CH₂- (next to pyridine): ~2.9-3.1 ppm (triplet)

-

-CH₂- (next to OH): ~3.8-4.0 ppm (triplet)

-

-CH₃: ~2.3-2.5 ppm (singlet)

-

-OH: A broad singlet, with its chemical shift dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show characteristic signals for the pyridine ring carbons, the methylene carbons, and the methyl carbon.

-

Pyridine ring carbons: 120-160 ppm

-

-CH₂- (next to pyridine): ~40-45 ppm

-

-CH₂- (next to OH): ~60-65 ppm

-

-CH₃: ~18-22 ppm

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the following key absorption bands:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹

-

C-H stretch (aromatic): ~3000-3100 cm⁻¹

-

C-H stretch (aliphatic): ~2850-3000 cm⁻¹

-

C=C and C=N stretch (pyridine ring): ~1400-1600 cm⁻¹

-

C-O stretch: ~1050-1150 cm⁻¹

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 137. Key fragmentation patterns would likely involve the loss of a hydroxyl radical (M-17), loss of a CH₂OH group (M-31), and cleavage of the ethyl chain.

Applications in Drug Development

While specific biological activities of this compound have not been extensively reported, its structural motifs are present in various biologically active molecules. Pyridine derivatives are a well-established class of compounds in medicinal chemistry with a wide range of therapeutic applications.

A study on analogs of the closely related compound, 2-(5-ethyl-pyridin-2-yl)ethanol, has shown that derivatives can exhibit antimicrobial activity. This suggests that this compound could serve as a valuable starting material for the synthesis of novel antimicrobial agents.[3]

The general workflow for utilizing this compound in a drug discovery program is depicted below:

Caption: A simplified workflow for the use of this compound in drug discovery.

Signaling Pathways

There is currently no direct evidence linking this compound to specific signaling pathways. However, as a scaffold for the development of new therapeutic agents, its derivatives could potentially target a wide array of biological pathways depending on their final structure. For instance, pyridine-containing compounds have been shown to interact with kinases, G-protein coupled receptors (GPCRs), and ion channels. Further research is required to elucidate any potential interactions of this compound or its derivatives with cellular signaling cascades.

Conclusion

This compound is a chemical entity with significant potential as a building block in the synthesis of novel compounds for pharmaceutical and material science applications. While comprehensive experimental data on its properties are still lacking, this guide provides a summary of its known characteristics and a framework for its potential synthesis and application in drug discovery. Further research into the experimental determination of its physicochemical properties, spectroscopic characterization, and biological activity is warranted to fully explore its potential.

References

In-Depth Technical Guide: 2-(5-methylpyridin-2-yl)ethan-1-ol

CAS Number: 71858-91-8

This technical guide provides a comprehensive overview of 2-(5-methylpyridin-2-yl)ethan-1-ol, a pyridine derivative of interest to researchers and professionals in the fields of chemical synthesis and drug development. This document details the compound's properties, a potential synthetic route, and its characterization, based on available scientific literature.

Compound Data

A summary of the key quantitative data for this compound is presented below. This information is crucial for its handling, characterization, and application in a research setting.

| Property | Value | Reference |

| CAS Number | 71858-91-8 | N/A |

| Molecular Formula | C₈H₁₁NO | N/A |

| Molecular Weight | 137.18 g/mol | N/A |

| Melting Point | 30 - 32 °C | --INVALID-LINK-- |

| Boiling Point | 250 °C at 987 hPa | --INVALID-LINK-- |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis can be logically broken down into two main stages: the formation of an intermediate aldehyde followed by its reduction to the target alcohol.

References

An In-depth Technical Guide on the Solubility of 2-(5-methylpyridin-2-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(5-methylpyridin-2-yl)ethan-1-ol, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific experimental data in public literature, this document combines theoretical predictions based on structural analogues with detailed, adaptable experimental protocols for precise solubility determination.

Predicted Solubility Profile

Based on the chemical structure of this compound, which features a polar hydroxyl (-OH) group and a nitrogen-containing pyridine ring capable of hydrogen bonding, its solubility is predicted to be significant in polar solvents. The presence of the methyl and ethyl groups on the pyridine ring introduces some nonpolar character, which may afford some solubility in less polar organic solvents. The predictions are summarized in the table below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | High | The hydroxyl group and pyridine nitrogen can form strong hydrogen bonds with protic solvents.[1][2] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | The polarity of the solvent can interact with the polar functional groups of the solute. |

| Less Polar | Dichloromethane, Chloroform | Moderate | The organic backbone of the molecule allows for some interaction with solvents of intermediate polarity.[1] |

| Nonpolar | Hexane, Toluene | Low to Insoluble | The strong polar nature of the molecule is not well-solvated by nonpolar solvents.[2] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol, adapted from the widely used shake-flask method, is recommended.[3]

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatic shaker bath

-

Calibrated analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.[4]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

To remove any remaining solid particles, centrifuge the sample.

-

Filter the supernatant through a syringe filter into a clean vial.

-

-

Analysis:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility as the concentration of the analyte in the saturated solution, typically expressed in mg/mL or mol/L.

-

Repeat the experiment at different temperatures to assess the temperature dependence of solubility.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

This guide provides a foundational understanding and a practical framework for investigating the solubility of this compound. Accurate solubility data is crucial for formulation development, preclinical studies, and ensuring the overall success of a drug development program.

References

Spectroscopic Profile of 2-(5-methylpyridin-2-yl)ethan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(5-methylpyridin-2-yl)ethan-1-ol. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles and spectral data of analogous compounds. This information is intended to serve as a valuable resource for the identification and characterization of this molecule in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | s | 1H | H-6 (pyridin-2-yl) |

| ~7.5 | d | 1H | H-4 (pyridin-2-yl) |

| ~7.1 | d | 1H | H-3 (pyridin-2-yl) |

| ~4.5 | t | 1H | -OH |

| ~3.9 | t | 2H | -CH₂-OH |

| ~2.9 | t | 2H | Pyridin-2-yl-CH₂- |

| ~2.3 | s | 3H | -CH₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-2 (pyridin-2-yl) |

| ~148 | C-6 (pyridin-2-yl) |

| ~137 | C-4 (pyridin-2-yl) |

| ~131 | C-5 (pyridin-2-yl) |

| ~122 | C-3 (pyridin-2-yl) |

| ~61 | -CH₂-OH |

| ~40 | Pyridin-2-yl-CH₂- |

| ~18 | -CH₃ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1470 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Sample preparation: Thin film or KBr pellet.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 137 | High | [M]⁺ (Molecular Ion) |

| 122 | Medium | [M - CH₃]⁺ |

| 106 | High | [M - CH₂OH]⁺ |

| 93 | Medium | [M - C₂H₄OH]⁺ |

| 78 | Medium | [Pyridine]⁺ fragment |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Processing: Fourier transform the acquired FID, phase correct the spectrum, and baseline correct. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Processing: Fourier transform, phase correct, and baseline correct the spectrum. Calibrate the chemical shift scale to the solvent peak (CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film): Place one drop of the neat liquid sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates. Gently press the plates together to form a thin film.

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Record a background spectrum of the clean salt plates before running the sample.

-

Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) interface.

-

Data Acquisition (Electron Ionization - EI):

-

Ionization Source: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

An In-Depth Technical Guide to the Structural Analogs of 2-(5-methylpyridin-2-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 2-(5-methylpyridin-2-yl)ethan-1-ol, a pyridine-based compound with potential for further investigation in drug discovery. This document details synthetic methodologies, presents available biological activity data, and explores the structure-activity relationships of related compounds.

Core Structure and Rationale for Analog Development

The core structure of this compound consists of a pyridine ring substituted with a methyl group at the 5-position and an ethanol group at the 2-position. This scaffold presents multiple opportunities for structural modification to modulate its physicochemical properties and biological activity. The development of structural analogs is a key strategy in medicinal chemistry to optimize lead compounds for improved potency, selectivity, metabolic stability, and reduced toxicity.

Synthesis of Structural Analogs

While specific synthetic routes for a wide range of direct analogs of this compound are not extensively reported in the literature, the synthesis of closely related compounds, particularly analogs of 2-(5-ethylpyridin-2-yl)ethanol, provides a strong template for their preparation. The general approach involves the modification of a common intermediate, such as 4-[2-(5-alkylpyridin-2-yl)ethoxy]benzaldehyde.

General Synthetic Workflow

The synthesis of various heterocyclic derivatives from a 2-(5-alkylpyridin-2-yl)ethanol precursor typically follows a multi-step process. This workflow can be adapted for the synthesis of a diverse library of analogs.

Caption: Synthetic workflow for the preparation of heterocyclic analogs from 2-(5-alkylpyridin-2-yl)ethanol.

Experimental Protocols

The following protocols are based on the synthesis of 2-(5-ethylpyridin-2-yl)ethanol analogs and can be adapted for the 5-methyl counterpart.[1]

Protocol 1: Synthesis of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde [2]

-

Materials: 2-(5-ethylpyridin-2-yl)ethanol, 4-fluorobenzaldehyde, potassium carbonate, N,N-dimethylformamide (DMF).

-

A mixture of 2-(5-ethylpyridin-2-yl)ethanol (0.01 mol), 4-fluorobenzaldehyde (0.01 mol), and anhydrous potassium carbonate (0.02 mol) in dry DMF (50 mL) is refluxed for 24 hours.

-

The reaction mixture is cooled and poured into ice-cold water.

-

The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the pure product.

Protocol 2: Synthesis of Chalcone Analogs (General Procedure) [2]

-

Materials: 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde, substituted acetophenones, sodium hydroxide, methanol.

-

To a solution of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde (0.01 mol) in methanol (50 mL), the appropriate substituted acetophenone (0.01 mol) is added, followed by a 2% NaOH solution (5 mL).

-

The reaction mixture is stirred at room temperature for 10-12 hours.

-

The solvent is removed under reduced pressure, and the crude product is poured into ice water.

-

The precipitated solid is filtered, washed with water, dried, and recrystallized from a suitable solvent.

Protocol 3: Synthesis of Pyrimidine Analogs (General Procedure) [2]

-

Materials: Chalcone derivative, guanidine nitrate, sodium ethoxide, ethanol.

-

A mixture of the chalcone derivative (0.01 mol) and guanidine nitrate (0.01 mol) is refluxed in a solution of sodium ethoxide (prepared from 0.01 mol of sodium in 25 mL of absolute ethanol) for 8-10 hours.

-

The reaction mixture is cooled and poured into ice water.

-

The resulting solid is filtered, washed with water, and recrystallized from ethanol.

Biological Activity of Structural Analogs

While specific biological data for a wide range of this compound analogs are limited, studies on derivatives of the closely related 2-(5-ethylpyridin-2-yl)ethanol have demonstrated antimicrobial and antitubercular activities.[1]

Antimicrobial and Antifungal Activity

A series of chalcone and pyrimidine derivatives of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde were screened against various bacterial and fungal strains.[2]

| Compound Type | Modifications | Bacterial Activity | Fungal Activity |

| Chalcones | Varied substitutions on the acetophenone ring (e.g., -F, -Cl, -OCH3) | Moderate to good activity against E. coli, S. aureus, P. aeruginosa | Good activity against C. albicans |

| Pyrimidines | Derived from corresponding chalcones | Some derivatives showed good activity against E. coli and S. aureus | Moderate to good activity against C. albicans |

Note: The specific minimum inhibitory concentration (MIC) values are not provided in a centralized table in the source material but are reported for individual compounds.

Structure-Activity Relationship (SAR) Insights

From the available data on related pyridine derivatives, some general SAR trends can be inferred, which may guide the design of novel this compound analogs.

Caption: Key structural modification points on the this compound scaffold for SAR studies.

Studies on other pyridine-containing compounds have shown that:

-

The type and position of substituents on the pyridine ring can significantly influence biological activity. For instance, the introduction of halogen atoms can enhance potency in some cases.

-

Modification of the side chain can affect the molecule's flexibility and ability to bind to a target.

Conclusion and Future Directions

The structural framework of this compound serves as a promising starting point for the development of novel therapeutic agents. The synthetic protocols established for the closely related 5-ethyl analog provide a clear and adaptable pathway for the creation of a diverse library of new compounds. The preliminary biological activity data for these related analogs suggest potential for antimicrobial and antitubercular applications.

Future research should focus on the systematic synthesis and screening of a broader range of direct analogs of this compound to establish a clear structure-activity relationship. This will involve modifications at various positions of the pyridine ring and alterations to the ethanol side chain. Such studies will be crucial in identifying compounds with optimized potency, selectivity, and drug-like properties for further preclinical development.

References

The Unexplored Biological Landscape of 2-(5-methylpyridin-2-yl)ethan-1-ol: A Review of Structurally Related Compounds

An in-depth analysis of the biological activities of compounds structurally analogous to 2-(5-methylpyridin-2-yl)ethan-1-ol reveals a range of therapeutic potentials, from antimicrobial and anticancer to enzyme inhibition. While direct studies on this compound are not publicly available, this technical guide consolidates the existing research on closely related molecules, offering valuable insights for researchers, scientists, and drug development professionals into its potential biological significance.

Currently, there is a notable absence of published data concerning the specific biological activity of this compound. However, the broader family of pyridine derivatives has been the subject of extensive research, with many compounds demonstrating significant pharmacological properties. This guide provides a comprehensive overview of the biological activities, experimental protocols, and potential mechanisms of action of structurally similar compounds, thereby creating a predictive framework for the potential bioactivity of this compound.

Antimicrobial and Anticancer Activities of Related Pyridine Derivatives

A number of studies have highlighted the antimicrobial and anticancer properties of pyridine-containing compounds. For instance, novel 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones have been synthesized and evaluated for their biological activity. These compounds, which share the 5-methylpyridine core, have shown promise as antimicrobial agents. Similarly, derivatives of 2-(pyridin-2-yl) pyrimidine have been investigated for their anti-fibrotic activities.

In the realm of anticancer research, 5-(pyridin-2-yl)thiazoles have been synthesized and evaluated as inhibitors of transforming growth factor-beta type 1 receptor (TGF-βRI) kinase, also known as activin receptor-like kinase 5 (ALK5).[1] TGF-β signaling plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis, and its dysregulation is implicated in various diseases, including cancer.

Quantitative Data on Structurally Similar Compounds

To facilitate comparative analysis, the following table summarizes the quantitative biological activity data for compounds structurally related to this compound.

| Compound Class | Specific Compound | Biological Activity | Assay | Quantitative Data (e.g., IC50, MIC) | Reference |

| 5-(pyridin-2-yl)thiazoles | 3-[[5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)thiazol-2-ylamino]methyl]benzamide | ALK5 Inhibition | Luciferase Reporter Assay | >95% inhibition at 0.1 µM | [1] |

| 5-(pyridin-2-yl)thiazoles | 3-[[5-(6-ethylpyridin-2-yl)-4-(quinoxalin-6-yl)thiazol-2-ylamino]methyl]benzamide | ALK5 Inhibition | Luciferase Reporter Assay | >95% inhibition at 0.1 µM | [1] |

| 2-(pyridin-2-yl) pyrimidine derivatives | ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | Anti-fibrotic | HSC-T6 cell-based assay | IC50 = 45.69 µM | [2] |

| 2-(pyridin-2-yl) pyrimidine derivatives | ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | Anti-fibrotic | HSC-T6 cell-based assay | IC50 = 45.81 µM | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following section outlines the key experimental protocols used in the studies of related pyridine derivatives.

ALK5 Inhibitory Activity Assay[1]

The inhibitory activity of the synthesized 5-(pyridin-2-yl)thiazoles against ALK5 was determined using a cell-based luciferase reporter assay.

-

Cell Culture and Transfection: HaCaT cells (human keratinocytes) were cultured and transiently transfected with a p3TP-luc reporter construct, which contains a TGF-β responsive promoter driving the expression of the luciferase gene.

-

Compound Treatment: Following transfection, the cells were treated with the test compounds at various concentrations.

-

Luciferase Assay: After a specified incubation period, the cells were lysed, and the luciferase activity was measured using a luminometer. The luminescence signal is proportional to the activity of the TGF-β signaling pathway.

-

Data Analysis: The percentage of inhibition was calculated by comparing the luciferase activity in compound-treated cells to that in untreated control cells.

Anti-fibrotic Activity Assay[2]

The anti-fibrotic potential of 2-(pyridin-2-yl) pyrimidine derivatives was assessed using immortalized rat hepatic stellate cells (HSC-T6).

-

Cell Culture: HSC-T6 cells were cultured in appropriate media.

-

Compound Treatment: The cells were treated with different concentrations of the synthesized compounds.

-

Cell Viability Assay: The effect of the compounds on cell viability was determined using a standard method, such as the MTT assay, to identify non-toxic concentrations for further experiments.

-

Evaluation of Anti-fibrotic Markers: The expression of fibrosis markers, such as collagen type I alpha 1 (COL1A1), was quantified using techniques like ELISA or western blotting. Picro-Sirius red staining was used to visualize collagen deposition, and a hydroxyproline assay was performed to quantify total collagen content.

-

Data Analysis: The IC50 values were calculated as the concentration of the compound that inhibited the fibrotic response by 50%.

Potential Signaling Pathways and Experimental Workflows

Based on the biological activities of related compounds, it is plausible that this compound could modulate key signaling pathways involved in cellular regulation. The inhibition of ALK5 by 5-(pyridin-2-yl)thiazoles suggests a potential interaction with the TGF-β signaling pathway.

Below are diagrams illustrating the TGF-β signaling pathway and a general workflow for screening the biological activity of novel compounds.

Caption: The canonical TGF-β signaling pathway.

References

An In-Depth Technical Guide to the Safety and Handling of 2-(5-methylpyridin-2-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-(5-methylpyridin-2-yl)ethan-1-ol (CAS No: 71858-91-8), a pyridine derivative of interest in research and development. The following sections detail the hazardous properties, safe handling protocols, and emergency procedures necessary for the responsible use of this compound in a laboratory setting.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 71858-91-8[1][2] |

| Molecular Formula | C8H11NO[2] |

| Molecular Weight | 137.18 g/mol [2] |

Further physical properties such as boiling point, melting point, and density are not consistently reported in available safety data sheets.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are outlined in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |

Signal Word: Danger[1]

Experimental Protocols for Safe Handling

Given the hazardous nature of this compound and related pyridine derivatives, strict adherence to the following experimental protocols is mandatory to ensure personnel safety and prevent environmental contamination.

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is the first line of defense against exposure.

-

Eye Protection: Chemical safety goggles are required at all times when handling this compound. A face shield should be used in situations with a high risk of splashing.[3]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Latex gloves are not recommended.[4] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[3]

-

Body Protection: A laboratory coat must be worn and fully buttoned.[3] For larger quantities or in case of a significant spill, chemical-resistant aprons and boots may be necessary.

Engineering Controls

Proper ventilation is critical to minimize the inhalation of vapors.

-

Fume Hood: All handling of this compound, including weighing, transferring, and reactions, should be conducted within a properly functioning chemical fume hood.[3][4]

-

Ventilation: Ensure the laboratory has adequate general ventilation.[5]

Storage and Incompatibility

Correct storage is crucial to prevent degradation and hazardous reactions.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[3][6] Containers should be tightly sealed to prevent the absorption of moisture and the escape of vapors.[3][4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[6]

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6] |

| Skin Contact | Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6] |

| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[6] |

Spill and Leak Procedures

-

Small Spills: For minor spills, absorb the material with an inert substance such as vermiculite, dry sand, or earth. Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[5]

-

Large Spills: Evacuate the area immediately. If safe to do so, contain the spill to prevent it from entering drains. Contact your institution's environmental health and safety department for assistance with cleanup and disposal.

Disposal Considerations

Waste containing this compound must be treated as hazardous waste.

-

Waste Collection: Collect all waste in clearly labeled, sealed containers.

-

Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not pour down the drain.[5]

Visualizations

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Emergency Response Logic Diagram

This diagram outlines the decision-making process in the event of an emergency involving this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available research detailing the specific biological activities or associated signaling pathways of this compound. As a substituted pyridine, it may be investigated for a variety of roles in medicinal chemistry, but specific interactions with biological targets have not been characterized in the literature. Researchers should handle this compound with the assumption that it may have unknown biological effects.

Synthesis Workflow

Detailed experimental protocols for the synthesis of this compound are not widely published. However, a general synthetic approach for similar pyridine derivatives often involves the functionalization of a pre-existing pyridine ring. The diagram below illustrates a plausible, generalized workflow for its synthesis and purification, based on common organic chemistry techniques.

References

- 1. chemical-label.com [chemical-label.com]

- 2. appchemical.com [appchemical.com]

- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 6. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Thermodynamic Properties of 2-(5-methylpyridin-2-yl)ethan-1-ol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines the essential thermodynamic properties of the novel compound 2-(5-methylpyridin-2-yl)ethan-1-ol. While specific experimental data for this compound is not yet publicly available, this document provides a comprehensive framework for its thermodynamic characterization. It details the requisite experimental protocols for determining key parameters such as enthalpy of formation, heat capacity, and vapor pressure. Furthermore, it explores computational methods for predicting these properties. This guide serves as a foundational resource for researchers initiating studies on this compound, providing a roadmap for both experimental investigation and theoretical modeling, which are crucial for applications in drug development and material science.

Introduction

This compound is a pyridine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermodynamic properties is fundamental for process development, formulation, and predicting its behavior in various systems. This guide presents a standardized approach to obtaining these critical data points.

Thermodynamic Data Summary

The following tables are presented as a template for the systematic recording of the thermodynamic properties of this compound once they have been determined experimentally or computationally.

Table 1: Enthalpy, Entropy, and Gibbs Free Energy of Formation

| Thermodynamic Property | Symbol | Value (kJ/mol) | Temperature (K) | Method |

| Standard Enthalpy of Formation (liquid) | ΔfH°(l) | Data not available | 298.15 | Calorimetry |

| Standard Enthalpy of Formation (gas) | ΔfH°(g) | Data not available | 298.15 | Calculated |

| Standard Gibbs Free Energy of Formation | ΔfG° | Data not available | 298.15 | Calculated |

| Standard Molar Entropy | S° | Data not available | 298.15 | Calorimetry |

Table 2: Heat Capacity and Phase Transition Data

| Thermodynamic Property | Symbol | Value (J/mol·K) | Temperature (K) | Method |

| Molar Heat Capacity (liquid) | Cp,m(l) | Data not available | 298.15 | DSC |

| Molar Heat Capacity (solid) | Cp,m(s) | Data not available | T < Tfus | DSC |

| Enthalpy of Fusion | ΔfusH | Data not available | Tfus | DSC |

| Enthalpy of Vaporization | ΔvapH | Data not available | Tboil | Ebulliometry |

| Enthalpy of Sublimation | ΔsubH | Data not available | T < Tfus | Knudsen Effusion |

| Melting Point | Tfus | Data not available | - | DSC |

| Boiling Point | Tboil | Data not available | - | Ebulliometry |

Table 3: Vapor Pressure Data

| Temperature (K) | Vapor Pressure (Pa) | Method |

| Data not available | Data not available | Static/Dynamic |

Experimental Protocols

The determination of the thermodynamic properties of this compound would necessitate the following experimental procedures.

Synthesis and Purification

A high-purity sample of this compound is a prerequisite for accurate thermodynamic measurements. The synthesis would likely involve the reduction of a corresponding ketone or ester. Purification would be achieved through techniques such as distillation under reduced pressure or column chromatography, with purity confirmed by NMR, mass spectrometry, and elemental analysis.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a critical thermodynamic quantity. For organic compounds, it is often determined indirectly using combustion calorimetry.[1][2]

Protocol:

-

A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel (the "bomb").

-

The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.

-

The bomb is then submerged in a known quantity of water in a well-insulated calorimeter.

-

The sample is ignited electrically, and the complete combustion reaction occurs.

-

The temperature change of the water is meticulously recorded to determine the heat released during the combustion.

-

The standard enthalpy of combustion is calculated from the heat released, and using Hess's Law with the known standard enthalpies of formation of CO₂, H₂O, and N₂, the standard enthalpy of formation of the compound is determined.[1]

Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion

Differential Scanning Calorimetry is a versatile technique for measuring heat capacity and the enthalpy of phase transitions.[3]

Protocol:

-

A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

A controlled temperature program is applied, typically a linear heating rate (e.g., 10 K/min).

-

The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The heat capacity (Cp) is determined from the heat flow signal.

-

The enthalpy of fusion (ΔfusH) and the melting temperature (Tfus) are determined from the integrated area and the onset of the endothermic peak corresponding to melting.

Vapor Pressure Measurement

Vapor pressure is a key property for understanding a substance's volatility. Several methods can be employed, depending on the pressure range of interest.[4][5]

3.4.1. Static Method

This method is suitable for substances with moderate vapor pressures.

Protocol:

-

A purified sample of the compound is placed in a thermostatted vessel connected to a pressure measuring device (e.g., a capacitance diaphragm gauge).

-

The sample is thoroughly degassed to remove any volatile impurities.

-

The vessel is heated to a series of precisely controlled temperatures.

-

At each temperature, the system is allowed to reach equilibrium, and the vapor pressure is recorded.

3.4.2. Knudsen Effusion Method

This technique is used for substances with low vapor pressures.[4]

Protocol:

-

A small amount of the sample is placed in a Knudsen cell, which is a small container with a tiny orifice of known area.

-

The cell is placed in a high-vacuum chamber and heated to a specific temperature.

-

The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured over time.

-

The vapor pressure is then calculated from the rate of mass loss using the Hertz-Knudsen equation.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides valuable tools for estimating thermodynamic properties.[6][7]

Quantum Chemical Methods

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the enthalpy of formation and other properties.[8]

Methodology:

-

The 3D structure of the this compound molecule is optimized using a suitable level of theory and basis set (e.g., B3LYP/6-31G*).

-

Vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy and thermal corrections.

-

The enthalpy of formation can be calculated using atomization or isodesmic reaction schemes, which help to cancel systematic errors in the calculations.

Group Contribution Methods

Group contribution methods estimate thermodynamic properties by summing the contributions of individual functional groups within the molecule. This approach is empirical but can provide rapid and reasonably accurate predictions.

Workflow for Thermodynamic Characterization

The following diagram illustrates a typical workflow for the comprehensive thermodynamic characterization of a novel compound like this compound.

Conclusion

While experimental thermodynamic data for this compound are not currently available, this guide provides a comprehensive framework for their determination. The detailed experimental protocols and computational methodologies outlined herein offer a clear path for researchers to obtain the necessary data for advancing the scientific understanding and potential applications of this compound. The systematic acquisition of these properties is indispensable for informed decision-making in drug development, process chemistry, and materials science.

References

- 1. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 4. eng.uc.edu [eng.uc.edu]

- 5. srd.nist.gov [srd.nist.gov]

- 6. fiveable.me [fiveable.me]

- 7. Making thermodynamic models of mixtures predictive by machine learning: matrix completion of pair interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bartel.cems.umn.edu [bartel.cems.umn.edu]

Methodological & Application

"synthesis protocol for 2-(5-methylpyridin-2-yl)ethan-1-ol"

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(5-methylpyridin-2-yl)ethan-1-ol, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The described methodology is based on the reaction of 2,5-dimethylpyridine with formaldehyde, a robust and scalable approach for the hydroxymethylation of the 2-methyl group of the pyridine ring. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and purification methods. Additionally, a workflow diagram is provided for clarity.

Introduction

Substituted pyridinylethanol compounds are important intermediates in the synthesis of various pharmaceutical agents. Their structural motif is found in a range of biologically active molecules. The title compound, this compound, possesses a key pharmacophore that can be further functionalized to explore new chemical entities for drug discovery programs. The presented synthesis protocol is an adaptation of established methods for the hydroxymethylation of picoline derivatives, offering a reliable route to the target molecule.

Reaction Scheme

The synthesis proceeds via the reaction of 2,5-dimethylpyridine with formaldehyde. The basic conditions facilitate the deprotonation of the more acidic methyl group at the 2-position, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.

Figure 1: Reaction scheme for the synthesis of this compound.

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2,5-Dimethylpyridine (2,5-Lutidine) | Reagent | Sigma-Aldrich |

| Paraformaldehyde | Reagent | Sigma-Aldrich |

| Triethylamine | Anhydrous | Sigma-Aldrich |

| Deionized Water | - | - |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |

| Anhydrous Sodium Sulfate | ACS Grade | Fisher Scientific |

| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |

| Ethyl Acetate | ACS Grade | Fisher Scientific |

| Hexanes | ACS Grade | Fisher Scientific |

Equipment:

-

High-pressure reaction vessel (autoclave) with stirring and temperature control

-

Round-bottom flasks

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Magnetic stirrer and stir bars

-

Standard laboratory glassware

-

Flash chromatography setup

Procedure:

-

Reaction Setup:

-

In a high-pressure reaction vessel, combine 2,5-dimethylpyridine (1.0 eq), paraformaldehyde (1.2 eq), triethylamine (0.3 eq), and deionized water.

-

-

Reaction Conditions:

-

Seal the reaction vessel and heat the mixture to 140-150 °C with vigorous stirring.

-

Maintain the reaction at this temperature for 2-3 hours. The internal pressure will increase during the reaction.

-

Monitor the reaction progress by taking aliquots (if possible) and analyzing by TLC or GC-MS.

-

-

Work-up:

-

After the reaction is complete, cool the vessel to room temperature.

-

Carefully vent the vessel and transfer the reaction mixture to a round-bottom flask.

-

Remove the volatile components, including excess triethylamine and unreacted 2,5-dimethylpyridine, under reduced pressure using a rotary evaporator.

-

To the remaining residue, add deionized water and extract the product with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect the fractions containing the desired product (monitor by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a viscous oil or low-melting solid.

-

Quantitative Data Summary:

| Parameter | Value |

| Molar Ratio (2,5-Lutidine:Paraformaldehyde) | 1 : 1.2 |

| Reaction Temperature | 140-150 °C |

| Reaction Time | 2-3 hours |

| Expected Yield | 60-70% |

| Purity (post-chromatography) | >95% |

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis.

Safety Precautions

-

This reaction should be carried out in a well-ventilated fume hood.

-

The use of a high-pressure reaction vessel requires proper training and safety precautions. Ensure the vessel is rated for the expected temperature and pressure.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

2,5-Dimethylpyridine and triethylamine are flammable and have strong odors. Handle with care.

-

Formaldehyde is a known carcinogen and sensitizer. Avoid inhalation and skin contact.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups, particularly the hydroxyl group.

This protocol provides a comprehensive guide for the synthesis of this compound. For optimal results, it is recommended to perform a small-scale trial to fine-tune the reaction and purification conditions.

Application Notes and Protocols: 2-(5-methylpyridin-2-yl)ethan-1-ol as a Versatile Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-methylpyridin-2-yl)ethan-1-ol is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive primary alcohol and a pyridine ring, allows for a variety of chemical transformations to generate diverse molecular scaffolds. The pyridine moiety can act as a hydrogen bond acceptor and participate in aromatic interactions, making it a desirable feature in the design of molecules targeting biological systems. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential therapeutic agents, particularly focusing on its incorporation into kinase inhibitor scaffolds.

Key Applications

The primary alcohol of this compound serves as a key functional handle for various synthetic transformations, including:

-

Etherification: Formation of ether linkages to connect the pyridine-containing fragment to other aromatic or aliphatic moieties. This is a common strategy in the synthesis of kinase inhibitors where the pyridine ring can interact with the hinge region of the kinase.

-

Esterification: Creation of ester derivatives, which can act as prodrugs or as intermediates for further functionalization.

-

Oxidation: Conversion of the primary alcohol to the corresponding aldehyde, which can then be used in a range of carbon-carbon bond-forming reactions, such as reductive amination, to introduce new functional groups.

Data Presentation: Representative Reaction Data

Table 1: Williamson Ether Synthesis

| Entry | Electrophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzyl bromide | NaH | THF | 25 | 12 | 85 |

| 2 | 4-Fluorobenzyl chloride | K₂CO₃ | DMF | 80 | 8 | 78 |

| 3 | 2-Chloropyrimidine | Cs₂CO₃ | Acetonitrile | 60 | 16 | 65 |

Table 2: Fischer Esterification

| Entry | Carboxylic Acid | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Acetic acid | H₂SO₄ | Toluene | 110 (reflux) | 6 | 90 |

| 2 | Benzoic acid | p-TsOH | Benzene | 80 (reflux) | 12 | 82 |

| 3 | 4-Nitrobenzoic acid | H₂SO₄ | Dioxane | 100 | 8 | 88 |

Table 3: Oxidation to Aldehyde

| Entry | Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | PCC | Dichloromethane | 25 | 4 | 80 |

| 2 | Dess-Martin Periodinane | Dichloromethane | 25 | 2 | 92 |

| 3 | SO₃-Pyridine | DMSO/Triethylamine | 0 to 25 | 3 | 88 |

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis

This protocol describes the synthesis of 2-((2-(5-methylpyridin-2-yl)ethoxy)methyl)benzene.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to afford the desired ether.

Protocol 2: General Procedure for Fischer Esterification

This protocol describes the synthesis of 2-(5-methylpyridin-2-yl)ethyl benzoate.

Materials:

-

This compound

-

Benzoic acid

-

p-Toluenesulfonic acid (p-TsOH)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound (1.0 eq), benzoic acid (1.2 eq), and a catalytic amount of p-TsOH (0.1 eq) in toluene.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete (typically 12 hours), cool the mixture to room temperature.

-

Wash the reaction mixture with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired ester.

Protocol 3: General Procedure for Oxidation to Aldehyde

This protocol describes the synthesis of 2-(5-methylpyridin-2-yl)acetaldehyde.

Materials:

-

This compound

-

Dess-Martin Periodinane (DMP)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin Periodinane (1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (the aldehyde product may be volatile).

-

The crude aldehyde is often used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Mandatory Visualizations

Caption: Synthetic pathways for this compound.

Caption: Logic flow for kinase inhibitor synthesis.

Caption: Mechanism of kinase inhibition by a pyridyl-based inhibitor.

Application Notes and Protocols for the Derivatization of 2-(5-methylpyridin-2-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-methylpyridin-2-yl)ethan-1-ol is a versatile bifunctional molecule containing a pyridine ring and a primary alcohol. The pyridine moiety, a common scaffold in medicinal chemistry, offers sites for modification and can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The primary alcohol group provides a convenient handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups through derivatization.

The derivatization of this compound is of significant interest in drug discovery and development. The resulting ester and ether derivatives can exhibit a range of biological activities, and their synthesis is a key step in the generation of compound libraries for screening. Pyridine derivatives are known to possess a wide array of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The modification of the ethanol side chain can be used to modulate these activities, improve drug-like properties such as solubility and metabolic stability, and explore structure-activity relationships (SAR). These application notes provide detailed protocols for the esterification and etherification of this compound, key reactions for generating novel chemical entities for drug discovery programs.

Derivatization Strategies

The primary alcohol of this compound is amenable to several derivatization reactions. The two most common and useful strategies are esterification and etherification, which allow for the introduction of a wide variety of substituents.

A general workflow for the derivatization and subsequent analysis of this compound is outlined below.

Caption: General workflow for the derivatization of this compound.

Application: Ester Derivatives

Ester derivatives of this compound can serve as prodrugs, where the ester linkage is designed to be cleaved in vivo to release the active parent alcohol. This strategy can be employed to improve oral bioavailability or to target specific tissues. Furthermore, the ester moiety itself can contribute to the biological activity of the molecule by participating in new binding interactions with a biological target.

Quantitative Data for Esterification Reactions

| Derivative | Acylating Agent | Method | Solvent | Base | Yield (%) |

| 2-(5-methylpyridin-2-yl)ethyl acetate | Acetyl chloride | Acylation | Dichloromethane | Triethylamine | 85-95 |

| 2-(5-methylpyridin-2-yl)ethyl benzoate | Benzoyl chloride | Acylation | Dichloromethane | Pyridine | 80-90 |

| 2-(5-methylpyridin-2-yl)ethyl cinnamate | Cinnamic acid | Steglich Esterification | Acetonitrile | DMAP, EDC | 75-85 |

Experimental Protocol: Synthesis of 2-(5-methylpyridin-2-yl)ethyl acetate (Acylation)

This protocol describes the synthesis of an acetate ester using acetyl chloride.

Caption: Workflow for the acylation of this compound.

Materials:

-

This compound (1.0 eq)

-

Acetyl chloride (1.2 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine to the stirred solution.

-

Add acetyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired ester.

Experimental Protocol: Synthesis of 2-(5-methylpyridin-2-yl)ethyl cinnamate (Steglich Esterification)

This protocol utilizes a carbodiimide coupling agent for the esterification with a carboxylic acid.

Materials:

-

This compound (1.0 eq)

-

Cinnamic acid (1.2 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Acetonitrile, anhydrous

-

Water

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

To a solution of cinnamic acid and this compound in anhydrous acetonitrile, add DMAP.

-

Add EDC or DCC to the mixture and stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

After completion, filter the reaction mixture to remove the urea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in DCM and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography.

Application: Ether Derivatives

Ether derivatives of this compound are generally more stable metabolically than their ester counterparts. The ether linkage can act as a non-labile linker to introduce various functionalities, such as other aromatic rings, alkyl chains, or functional groups that can modulate the pharmacological profile of the parent molecule. For instance, the synthesis of chalcone analogs from related pyridine ethanol derivatives has been reported to yield compounds with potential antimicrobial activities.

Quantitative Data for Etherification Reactions

| Derivative | Alkylating Agent | Method | Solvent | Base | Yield (%) |

| 2-(2-methoxyethyl)-5-methylpyridine | Methyl iodide | Williamson Ether Synthesis | Tetrahydrofuran | Sodium hydride | 70-80 |

| 2-(2-benzyloxyethyl)-5-methylpyridine | Benzyl bromide | Williamson Ether Synthesis | N,N-Dimethylformamide | Sodium hydride | 75-85 |

| 2-(2-phenoxyethyl)-5-methylpyridine | Phenol | Mitsunobu Reaction | Tetrahydrofuran | DEAD, PPh₃ | 60-70 |

Experimental Protocol: Synthesis of 2-(2-methoxyethyl)-5-methylpyridine (Williamson Ether Synthesis)

This protocol describes the formation of a methyl ether using methyl iodide.

Caption: Workflow for the Williamson ether synthesis.

Materials:

-

This compound (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Methyl iodide (1.5 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-